molecular formula C8H3F7O2 B14062393 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B14062393
M. Wt: 264.10 g/mol
InChI Key: FTISSPFHUPNXDP-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H3F7O2

Molecular Weight

264.10 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F7O2/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H

InChI Key

FTISSPFHUPNXDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)F)OC(F)F

Origin of Product

United States

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